molecular formula C8H16NO5P B1670484 Dicrotophos CAS No. 141-66-2

Dicrotophos

Cat. No.: B1670484
CAS No.: 141-66-2
M. Wt: 237.19 g/mol
InChI Key: VEENJGZXVHKXNB-VOTSOKGWSA-N
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Description

Dicrotophos is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, disrupting the nervous systems of pests. Commonly known by brand names such as Bidrin, Carbicron, and Diapadrin, this compound is highly toxic to mammals and various forms of wildlife .

Mechanism of Action

Target of Action

Dicrotophos is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

The mode of action of this compound involves the inhibition of AChE . This inhibition is achieved through the phosphorylation of AChE, which prevents the enzyme from breaking down acetylcholine . As a result, there is an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron . This excessive cholinergic activity is characterized by symptoms such as increased salivation, miosis, and muscle fasciculations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons. This overstimulation can result in neurotoxicity .

Pharmacokinetics

This compound exhibits high aqueous solubility and volatility . It is extensively metabolized, with more than 95% of the compound being absorbed . The primary pathway of metabolism involves the breakdown of this compound into its constituent parts . .

Result of Action

The inhibition of AChE by this compound leads to a range of molecular and cellular effects. The most notable of these is the overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can lead to serious health effects, including neurodevelopmental harm, reproductive toxicity, and potentially cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high aqueous solubility and volatility suggest that it may leach into groundwater . People can be exposed to this compound through food and drinking water, even if they don’t live near areas where pesticides are sprayed . The U.S. EPA has proposed mitigation measures for this compound products to address worker, bystander, and ecological risks .

Biochemical Analysis

Biochemical Properties

Dicrotophos is an acetylcholinesterase inhibitor . It interacts with the enzyme acetylcholinesterase, overstimulating the nervous system . This interaction can lead to symptoms such as nausea, dizziness, confusion, and at very high exposures, respiratory paralysis and death .

Cellular Effects

This compound can have serious negative health effects, even at low levels of exposure . It can lead to cancer, immunotoxicity, neurodevelopmental harm, and reproductive toxicity . People can be exposed to this compound through food and drinking water, even if they don’t live near areas where pesticides are sprayed .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . This inhibition overstimulates the nervous system, leading to various symptoms . The phosphorus-oxygen active group of this compound covalently binds the serine hydroxyl group in the active site of acetylcholinesterase .

Temporal Effects in Laboratory Settings

This compound is not usually persistent in soils . Based on its chemical properties, it may leach to groundwater . It is highly toxic to mammals and has a low tendency to bioaccumulate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, rat dermal LD50s for the pesticide this compound were approximately 20, 100, and 130 mg/kg when the respective vehicles were η-octanol, acetone, and isopropanol .

Metabolic Pathways

In mammals, this compound undergoes demethylation to des-O-methylthis compound and hydrolysis to dimethyl phosphate and N-methylacetoacetamide . Hydroxylation of the N-methyl group followed by N-demethylation is also a metabolic pathway .

Transport and Distribution

Based on its chemical properties, this compound may leach to groundwater . It has a high aqueous solubility and is quite volatile .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present .

Preparation Methods

Dicrotophos is synthesized through a series of chemical reactions involving dimethylamine and phosphorus oxychloride. The process typically involves the following steps:

Industrial production methods often involve large-scale batch processes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Dicrotophos undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed are typically less toxic than the parent compound .

Scientific Research Applications

Dicrotophos has several applications in scientific research:

Comparison with Similar Compounds

Dicrotophos is similar to other organophosphate insecticides such as monocrotophos, dimethoate, and phorate. it is unique in its high volatility and solubility in water, which allows it to be more effective in certain applications. Unlike some of its counterparts, this compound has a lower tendency to bioaccumulate, making it slightly less persistent in the environment .

Similar Compounds

Properties

IUPAC Name

[(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate
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InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6+
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InChI Key

VEENJGZXVHKXNB-VOTSOKGWSA-N
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Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)N(C)C)/OP(=O)(OC)OC
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Molecular Formula

C8H16NO5P
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DSSTOX Substance ID

DTXSID9023914
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Molecular Weight

237.19 g/mol
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Physical Description

Dicrotophos appears as a yellow to brown liquid with a mild ester odor. Used to control sucking, boring, and chewing pests on rice, cotton, coffee, apples, and other crops. Effective on ornamentals, trees, and shrubs for aphids, leaf hoppers, and scale insects. (EPA, 1998), Yellow-brown liquid with a mild, ester odor. [insecticide]; [NIOSH], YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Yellow-brown liquid with a mild, ester odor., Yellow-brown liquid with a mild, ester odor. [insecticide]
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Boiling Point

752 °F at 760 mmHg (EPA, 1998), 400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg, 752 °F
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Flash Point

Above 175F (EPA, 1998), >200 °F (TCC), >93 °C c.c., >200 °F
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Solubility

Miscible (NIOSH, 2023), Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene, Miscible with carbon tetracloride, MISCIBLE WITH HEXYLENE GLYCOL, MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.216 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.216 g/cu cm at 15 °C, Relative density (water = 1): 1.216 (15 °C), 1.22 at 59 °F, (59 °F): 1.22
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Vapor Pressure

1e-05 mmHg at 68 °F (EPA, 1998), 0.0001 [mmHg], 21.3 mPa (1.60X10-4 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.013, 0.0001 mmHg
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Mechanism of Action

Dicrotophos is an organophosphate (OP) insecticide; its mode of toxic action is via the inhibition of cholinesterase (ChE) activity., The primary mechanism of action of organophosphates is the inhibition of acetylcholinesterase in the brain and peripheral nervous system ... . /Organophosphorus pesticides/
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Color/Form

Yellowish liquid, Amber liquid, Brown liquid, Liquid, commercial grade is brown

CAS No.

141-66-2, 3735-78-2
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Record name 3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.002
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Record name Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N,N-dimethylcrotonamide
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URL https://www.cdc.gov/niosh-rtecs/TC3ABF10.html
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.